molecular formula C16H24O4 B1234736 (1R,2R,3Z,7S,11Z,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one CAS No. 83710-00-3

(1R,2R,3Z,7S,11Z,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one

Cat. No.: B1234736
CAS No.: 83710-00-3
M. Wt: 280.36 g/mol
InChI Key: KQNZDYYTLMIZCT-MBKTUJMASA-N
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Description

(1R,2R,3Z,7S,11Z,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[113Penicillium brefeldianum. This compound is a lactone antiviral that inhibits protein transport from the endoplasmic reticulum to the Golgi complex.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3Z,7S,11Z,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one involves several steps, starting from simple organic molecules. The key steps include:

  • Formation of the bicyclic core structure through a Diels-Alder reaction.
  • Introduction of hydroxyl groups via selective oxidation.
  • Methylation at the appropriate position using methylating agents.
  • Formation of the lactone ring through intramolecular esterification.

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using the fungus Penicillium brefeldianum. The fermentation broth is then extracted and purified using chromatographic techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3Z,7S,11Z,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different chemical processes.

Scientific Research Applications

(1R,2R,3Z,7S,11Z,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

    Biology: Employed in cell biology to study protein transport and Golgi apparatus function.

    Medicine: Investigated for its antiviral properties and potential therapeutic applications.

    Industry: Utilized in the production of pharmaceuticals and as a biochemical tool in various industrial processes.

Mechanism of Action

The compound exerts its effects by inhibiting protein transport from the endoplasmic reticulum to the Golgi complex. This inhibition is achieved by preventing the association of COP-I coat proteins to the Golgi membrane, thereby disrupting the normal trafficking of proteins within the cell.

Comparison with Similar Compounds

Similar Compounds

  • Brefeldin A
  • Brefeldin B
  • Brefeldin D

Uniqueness

Compared to its analogs, (1R,2R,3Z,7S,11Z,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one has a unique structure that confers specific biological activities, particularly its ability to inhibit protein transport in a distinct manner. This makes it a valuable tool in both research and industrial applications.

Properties

CAS No.

83710-00-3

Molecular Formula

C16H24O4

Molecular Weight

280.36 g/mol

IUPAC Name

(1R,2R,3E,7S,11E,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one

InChI

InChI=1S/C16H24O4/c1-11-5-3-2-4-6-12-9-13(17)10-14(12)15(18)7-8-16(19)20-11/h4,6-8,11-15,17-18H,2-3,5,9-10H2,1H3/b6-4+,8-7+/t11-,12+,13+,14+,15+/m0/s1

InChI Key

KQNZDYYTLMIZCT-MBKTUJMASA-N

SMILES

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)O

Isomeric SMILES

C[C@H]1CCC/C=C/[C@@H]2C[C@H](C[C@H]2[C@@H](/C=C/C(=O)O1)O)O

Canonical SMILES

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)O

20350-15-6

Pictograms

Acute Toxic

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,3Z,7S,11Z,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one
Reactant of Route 2
(1R,2R,3Z,7S,11Z,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one
Reactant of Route 3
(1R,2R,3Z,7S,11Z,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one
Reactant of Route 4
(1R,2R,3Z,7S,11Z,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one
Reactant of Route 5
(1R,2R,3Z,7S,11Z,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one
Reactant of Route 6
(1R,2R,3Z,7S,11Z,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one

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